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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbaldehyde

Cat. No.: B1267632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-
Benzothiazole-2-carbaldehyde, a significant heterocyclic compound with applications in

medicinal chemistry and materials science. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a

comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1,3-Benzothiazole-2-carbaldehyde (C₈H₅NOS, Molar

Mass: 163.20 g/mol ) are summarized in the tables below. These values are compiled from

various sources and provide a baseline for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Assignment

~10.2 Singlet Aldehyde proton

~7.2 - 8.5 Multiplet Aromatic protons

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

~190 Aldehyde Carbonyl Carbon (C=O)

~120 - 160 Benzothiazole Aromatic Carbons

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 - 3100 Aromatic C-H Stretch Medium

~2820, ~2720
Aldehyde C-H Stretch (Fermi

doublet)
Weak

~1700 - 1720 Aldehyde C=O Stretch Strong

~1580 - 1600 Aromatic C=C Stretch Medium

~1450 - 1500 Aromatic C=C Stretch Medium

~1200 - 1300 C-N Stretch Medium

~690 - 770 C-S Stretch Weak

Mass Spectrometry (MS)
m/z Interpretation

163 Molecular Ion [M]⁺

135 [M - CO]⁺

108 [M - CO - HCN]⁺ or [C₆H₄S]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate analysis. The following are generalized protocols that can be adapted for the analysis

of 1,3-Benzothiazole-2-carbaldehyde.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Benzothiazole-2-
carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard

5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12

ppm).

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 45-90 degree pulse angle, a larger spectral width (e.g., 0-

220 ppm), and a longer relaxation delay (2-10 seconds) due to the longer relaxation times

of carbon nuclei.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio.

Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
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Thoroughly grind 1-2 mg of 1,3-Benzothiazole-2-carbaldehyde with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Pellet Formation:

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Acquire a background spectrum of the empty sample compartment and ratio it against the

sample spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid 1,3-Benzothiazole-2-
carbaldehyde into the mass spectrometer via a direct insertion probe.

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1,3-Benzothiazole-2-carbaldehyde.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

chemical compound.

Proposed Mass Spectrometry Fragmentation Pathway
The following diagram outlines a plausible fragmentation pathway for 1,3-Benzothiazole-2-
carbaldehyde under electron ionization conditions.
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Proposed ESI-MS Fragmentation of 1,3-Benzothiazole-2-carbaldehyde

[C₈H₅NOS]⁺
m/z = 163

(Molecular Ion)

[C₇H₅NS]⁺
m/z = 135

- CO [C₆H₄S]⁺
m/z = 108

- HCN
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzothiazole-2-
carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267632#spectroscopic-data-of-1-3-benzothiazole-2-
carbaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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